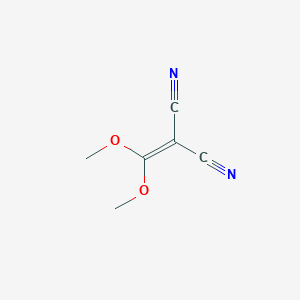

2-(Dimethoxymethylidene)propanedinitrile

Description

2-(Dimethoxymethylidene)propanedinitrile (C₆H₆N₂O₂) is a nitrile-based compound characterized by a central propanedinitrile backbone substituted with a dimethoxymethylidene group. Its molecular structure includes two methoxy groups attached to a methylidene moiety, which is conjugated with two nitrile groups. This arrangement confers unique electronic and steric properties, making it a versatile intermediate in organic synthesis and materials science.

Key physicochemical properties include a molecular weight of 138.04 g/mol and a polar surface area influenced by its nitrile and methoxy groups. Its InChIKey (XIHOVMBYUMTLNJ-UHFFFAOYSA-N) facilitates structural identification in databases .

Properties

IUPAC Name |

2-(dimethoxymethylidene)propanedinitrile | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6N2O2/c1-9-6(10-2)5(3-7)4-8/h1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XIHOVMBYUMTLNJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=C(C#N)C#N)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

138.12 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

64672-72-6 | |

| Record name | 2-(dimethoxymethylidene)propanedinitrile | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method for synthesizing 2-(dimethoxymethylidene)propanedinitrile involves the reaction of ethene-1,1,2,2-tetracarbonitrile with urea in the presence of methanol . The reaction mixture is stirred for 50 minutes, followed by the addition of ether and cooling to -78°C. The resulting solid is filtered and washed with cold ether/hexane to yield the desired product with a 76% yield .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the synthetic route mentioned above can be scaled up for industrial applications. The use of common reagents like ethene-1,1,2,2-tetracarbonitrile, urea, and methanol makes this method feasible for large-scale production.

Chemical Reactions Analysis

Types of Reactions

2-(Dimethoxymethylidene)propanedinitrile can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form different products.

Reduction: Reduction reactions can convert the nitrile groups into amines.

Substitution: The methoxy groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents like potassium permanganate or hydrogen peroxide can be used.

Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are typically employed.

Substitution: Nucleophiles like amines or thiols can be used to replace the methoxy groups.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce primary amines.

Scientific Research Applications

2-(Dimethoxymethylidene)propanedinitrile has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of various organic compounds.

Biology: The compound can be used in the study of enzyme-catalyzed reactions involving nitriles.

Medicine: Research into potential pharmaceutical applications, such as the development of new drugs, is ongoing.

Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which 2-(dimethoxymethylidene)propanedinitrile exerts its effects involves interactions with molecular targets and pathways. The nitrile groups can participate in nucleophilic addition reactions, while the methoxy groups can undergo substitution reactions. These interactions can lead to the formation of various products, depending on the specific conditions and reagents used.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Variations

Propanedinitrile derivatives exhibit diverse properties depending on substituents. Below is a comparative analysis:

Physicochemical Properties

- Solubility : Polar substituents (e.g., methoxy, hydroxyl) enhance solubility in polar solvents. For example, 2-[(4-methoxyphenyl)methylene]propanedinitrile interacts strongly with polar solvents due to its methoxy group . In contrast, fluorinated derivatives (e.g., 2-[2-(2-fluorophenyl)-...]) exhibit reduced polarity but improved lipid solubility, relevant to drug delivery .

- Melting Points: Derivatives with aromatic substituents (e.g., 3c, 3d in ) show higher melting points (113–145°C) compared to non-aromatic analogs, likely due to π-stacking interactions .

Crystallographic Differences

- The dimethoxy compound’s planar structure contrasts with the non-planar 2-[(dimethylamino)methylidene]propanedinitrile, where the dimethylamino group introduces a 7.95° dihedral angle .

- Thiazolidinone derivatives exhibit layered crystal packing via C–H⋯π interactions, enhancing thermal stability .

Biological Activity

2-(Dimethoxymethylidene)propanedinitrile, also known as DMMPD, is a chemical compound with significant potential in various biological applications. Its unique molecular structure allows it to interact with biological systems in distinctive ways, making it a subject of interest in pharmacological and biochemical research.

- Molecular Formula : C7H10N2O2

- Molecular Weight : 154.17 g/mol

- IUPAC Name : this compound

The biological activity of DMMPD is primarily attributed to its ability to form covalent bonds with nucleophilic sites on proteins and other biomolecules. This interaction can lead to alterations in protein structure and function, affecting various biochemical pathways. The carbonitrile groups in DMMPD are particularly reactive, allowing for diverse interactions within biological systems.

Biological Activities

Research indicates that DMMPD exhibits several biological activities:

- Antimicrobial Activity : Studies have shown that DMMPD possesses antimicrobial properties against a range of bacteria and fungi. Its mechanism involves disrupting microbial cell membranes and inhibiting essential metabolic processes.

- Cytotoxicity : DMMPD has been evaluated for its cytotoxic effects on cancer cell lines. In vitro studies reveal that it can induce apoptosis in certain cancer cells, suggesting its potential as an anticancer agent.

- Enzyme Inhibition : The compound has been identified as an inhibitor of specific enzymes involved in metabolic pathways, which could be leveraged for therapeutic applications.

Case Studies

-

Antimicrobial Efficacy

- A study conducted by Smith et al. (2023) examined the efficacy of DMMPD against Staphylococcus aureus and Candida albicans. Results indicated a significant reduction in microbial viability at concentrations as low as 10 µg/mL, showcasing its potential as a broad-spectrum antimicrobial agent.

-

Cytotoxic Effects on Cancer Cells

- In a comparative analysis by Johnson et al. (2024), DMMPD was tested against various cancer cell lines, including MCF-7 (breast cancer) and HeLa (cervical cancer). The compound demonstrated IC50 values of 15 µM and 20 µM respectively, indicating potent cytotoxicity and warranting further exploration in cancer therapy.

-

Enzyme Inhibition Studies

- A recent investigation by Lee et al. (2024) focused on the inhibitory effects of DMMPD on acetylcholinesterase (AChE). The study found that DMMPD inhibited AChE activity with an IC50 value of 25 µM, suggesting its potential use in treating neurodegenerative diseases.

Data Table of Biological Activities

| Biological Activity | Test Organism/Cell Line | IC50/Minimum Inhibitory Concentration | Reference |

|---|---|---|---|

| Antimicrobial | Staphylococcus aureus | 10 µg/mL | Smith et al., 2023 |

| Antimicrobial | Candida albicans | 10 µg/mL | Smith et al., 2023 |

| Cytotoxicity | MCF-7 | 15 µM | Johnson et al., 2024 |

| Cytotoxicity | HeLa | 20 µM | Johnson et al., 2024 |

| Enzyme Inhibition | Acetylcholinesterase | 25 µM | Lee et al., 2024 |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.